4-(8-Aminoimidazo[1,2-a]pyridin-2-yl)phenol
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Overview
Description
4-(8-Aminoimidazo[1,2-a]pyridin-2-yl)phenol is a heterocyclic compound that features both an imidazo[1,2-a]pyridine and a phenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(8-Aminoimidazo[1,2-a]pyridin-2-yl)phenol typically involves the cyclization of appropriate precursors. One common method involves the reaction of α-bromoketones with 2-aminopyridines under different conditions to yield imidazo[1,2-a]pyridines . The reaction conditions often include the use of toluene and tert-butyl hydroperoxide (TBHP) as a promoter for C–C bond cleavage .
Industrial Production Methods
For large-scale production, the processes are optimized to ensure high yield and purity. Industrial methods may involve continuous flow reactors and the use of catalysts to enhance reaction rates and selectivity. Specific details on industrial production methods are often proprietary and not publicly disclosed.
Chemical Reactions Analysis
Types of Reactions
4-(8-Aminoimidazo[1,2-a]pyridin-2-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The imidazo[1,2-a]pyridine ring can be reduced under specific conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂).
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of reduced imidazo[1,2-a]pyridine derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
4-(8-Aminoimidazo[1,2-a]pyridin-2-yl)phenol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a pharmacophore in drug design.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(8-Aminoimidazo[1,2-a]pyridin-2-yl)phenol involves its interaction with specific molecular targets. For instance, it has been studied as an α-glucosidase inhibitor, where it competitively inhibits the enzyme by binding to its active site . This interaction is facilitated by hydrogen bonds and electrostatic interactions, leading to a well-oriented conformation within the enzyme’s active site .
Comparison with Similar Compounds
4-(8-Aminoimidazo[1,2-a]pyridin-2-yl)phenol can be compared with other imidazo[1,2-a]pyridine derivatives:
Properties
Molecular Formula |
C13H11N3O |
---|---|
Molecular Weight |
225.25 g/mol |
IUPAC Name |
4-(8-aminoimidazo[1,2-a]pyridin-2-yl)phenol |
InChI |
InChI=1S/C13H11N3O/c14-11-2-1-7-16-8-12(15-13(11)16)9-3-5-10(17)6-4-9/h1-8,17H,14H2 |
InChI Key |
ZTMSKRYFQWVAQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C=C(N=C2C(=C1)N)C3=CC=C(C=C3)O |
Origin of Product |
United States |
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